2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- is a complex organic compound belonging to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including a hydroxyethoxy methyl group, a methyl group, and a phenylmethyl group. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: Subsequent steps involve the introduction of the hydroxyethoxy methyl group, methyl group, and phenylmethyl group through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Advanced purification techniques, including distillation and crystallization, are employed to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylsulfanyl)-
- **2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethoxy)-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
2,4(1H,3H)-Pyrimidinedione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(phenylmethyl)- has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on various studies, highlighting its antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Structure
The compound's structure includes a pyrimidine core with specific substituents that contribute to its biological activity. The presence of the 2-hydroxyethoxy and phenylmethyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of pyrimidine derivatives. For instance, a study indicated that certain pyrimidine compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound has shown higher antibacterial activity than standard drugs like penicillin in some assays .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Target Bacteria | MIC (μg/mL) | Comparison Drug |
---|---|---|---|
Compound A | S. aureus | 75 | Penicillin |
Compound B | E. coli | 100 | Nystatin |
Subject Compound | B. subtilis | 50 | - |
Antiviral Activity
The antiviral potential of 2,4(1H,3H)-pyrimidinedione derivatives has been explored primarily in the context of HIV treatment. Research indicates that these compounds can inhibit early steps of HIV replication, including virus entry and reverse transcription . This mechanism positions them as promising candidates for further development in antiviral therapies.
Case Study: HIV Inhibition
In a study involving various pyrimidine derivatives, the subject compound demonstrated marked activity against HIV strains . This was attributed to its ability to interfere with critical viral processes.
Anti-inflammatory Properties
Pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. Some studies reported that specific compounds exhibited inhibition of paw edema comparable to indomethacin, a standard anti-inflammatory drug. For example, compounds derived from pyrimidines showed inhibition rates ranging from 26.67% to 47.72% , indicating their potential as anti-inflammatory agents .
Table 2: Anti-inflammatory Activity Comparison
Compound | Inhibition Rate (%) (4h) | Standard Drug | Standard Inhibition (%) |
---|---|---|---|
Compound C | 43.17 | Indomethacin | 47.72 |
Compound D | 40.91 | Indomethacin | 42.22 |
The biological activities of the subject compound can be attributed to several mechanisms:
- Antimicrobial: Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- Antiviral: Interference with viral entry and replication processes.
- Anti-inflammatory: Modulation of inflammatory pathways and reduction of cytokine production.
Properties
CAS No. |
131194-14-4 |
---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
6-benzyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4/c1-11-13(9-12-5-3-2-4-6-12)17(10-21-8-7-18)15(20)16-14(11)19/h2-6,18H,7-10H2,1H3,(H,16,19,20) |
InChI Key |
JDHHYTNCZKDKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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